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molecular formula C7HCl3F2O B8639290 Benzoyl chloride, 2,3-dichloro-4,5-difluoro- CAS No. 112062-54-1

Benzoyl chloride, 2,3-dichloro-4,5-difluoro-

Cat. No. B8639290
M. Wt: 245.4 g/mol
InChI Key: COZPCXRNQMHJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04791225

Procedure details

A solution of 2,3-dichloro-4,5-difluorobenzoic acid (9.3 g) and dimethylformamide (0.013 ml) in thionyl chloride (40 ml) was refluxed for 2.5 hours, and then concentrated. The resulting residue was purified by distillation in nitrogen atmosphere to give the title compound (8.7 g) as pale yellow oil, bp 123°-126° C./40 mmHg.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
0.013 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]([F:12])[C:8]([F:13])=[CH:7][C:3]=1[C:4](O)=[O:5].CN(C)C=O.S(Cl)([Cl:21])=O>>[Cl:1][C:2]1[C:10]([Cl:11])=[C:9]([F:12])[C:8]([F:13])=[CH:7][C:3]=1[C:4]([Cl:21])=[O:5]

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1Cl)F)F
Name
Quantity
0.013 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The resulting residue was purified by distillation in nitrogen atmosphere

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)Cl)C=C(C(=C1Cl)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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